molecular formula C13H16N2O2 B8332917 2-(N-Isopropyl-N-carbomethoxyamino)-4-methyl-benzonitrile

2-(N-Isopropyl-N-carbomethoxyamino)-4-methyl-benzonitrile

Cat. No. B8332917
M. Wt: 232.28 g/mol
InChI Key: DLQCXYLKHUPZGI-UHFFFAOYSA-N
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Patent
US04395550

Procedure details

915 g N-isopropyl-N-(3-methyl-1,3-butadienyl)-carbamic acid methyl ester are heated without a solvent to 120° C. and 345 g acrylonitrile added dropwise. After completion of the addition the mixture is stirred for 1 hour at 140°. The resulting 2-(N-isopropyl-N-carbomethoxyamino)-4-methyl-3-cyclohexene-nitrile is heated at 200° and treated over a period of 2 hours portionwise with 386 g powdered sulphur. The reaction mixture is then stirred for 2 hours at 205° C. The resulting mixture is distilled under high vacuum at 110°-120° (0,1 torr), recrystallisation of the residue from benzine fraction yields the title product m.p. 100°-101°.
Name
N-isopropyl-N-(3-methyl-1,3-butadienyl)-carbamic acid methyl ester
Quantity
915 g
Type
reactant
Reaction Step One
Quantity
345 g
Type
reactant
Reaction Step Two
Name
2-(N-isopropyl-N-carbomethoxyamino)-4-methyl-3-cyclohexene-nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC(=O)N(C(C)C)C=CC(C)=C.C(#N)C=C.[CH:18]([N:21]([CH:26]1[CH:31]=[C:30]([CH3:32])[CH2:29][CH2:28][CH:27]1[C:33]#[N:34])[C:22]([O:24][CH3:25])=[O:23])([CH3:20])[CH3:19].[S]>>[CH:18]([N:21]([C:26]1[CH:31]=[C:30]([CH3:32])[CH:29]=[CH:28][C:27]=1[C:33]#[N:34])[C:22]([O:24][CH3:25])=[O:23])([CH3:20])[CH3:19] |^3:34|

Inputs

Step One
Name
N-isopropyl-N-(3-methyl-1,3-butadienyl)-carbamic acid methyl ester
Quantity
915 g
Type
reactant
Smiles
COC(N(C=CC(=C)C)C(C)C)=O
Step Two
Name
Quantity
345 g
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
2-(N-isopropyl-N-carbomethoxyamino)-4-methyl-3-cyclohexene-nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(C(=O)OC)C1C(CCC(=C1)C)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 1 hour at 140°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition the mixture
ADDITION
Type
ADDITION
Details
treated over a period of 2 hours portionwise with 386 g
Duration
2 h
STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred for 2 hours at 205° C
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The resulting mixture is distilled under high vacuum at 110°-120°
CUSTOM
Type
CUSTOM
Details
(0,1 torr), recrystallisation of the residue from benzine fraction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)N(C(=O)OC)C1=C(C#N)C=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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